![molecular formula C21H26N2O B2707719 (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-88-2](/img/structure/B2707719.png)
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide, also known as BDAB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BDAB is a synthetic compound that belongs to the class of enamide compounds.
Mecanismo De Acción
The mechanism of action of (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide is not fully understood. However, it is believed that (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has also been found to inhibit the activity of enzymes involved in the replication of viruses and fungi.
Biochemical and Physiological Effects:
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has been found to have minimal toxicity towards normal cells and tissues. It has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has also been found to have anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that can be easily synthesized in the laboratory. It has been found to have good solubility in various solvents, making it easy to work with. However, (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has poor stability in aqueous solutions, which limits its use in certain experiments.
Direcciones Futuras
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Future research could focus on the optimization of the synthesis method, the development of more stable analogs of (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide, and the investigation of its mechanism of action. (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide could also be tested in clinical trials to evaluate its safety and efficacy as a cancer therapy.
Métodos De Síntesis
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide can be synthesized using a simple and efficient method. The synthesis of (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide involves the reaction between N,N-dimethyl-4-aminobutyric acid and bis(2-methylphenyl)methylidenemalononitrile. The reaction results in the formation of (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide, which can be purified using column chromatography. The purity of (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide can be confirmed using spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anticancer, antiviral, and antifungal activities. (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
(E)-N-[bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-10-5-7-12-18(16)21(19-13-8-6-11-17(19)2)22-20(24)14-9-15-23(3)4/h5-14,21H,15H2,1-4H3,(H,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYXQDEGVIARL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

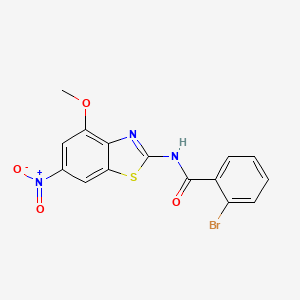
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
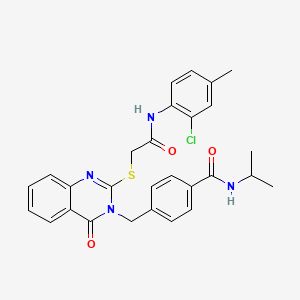
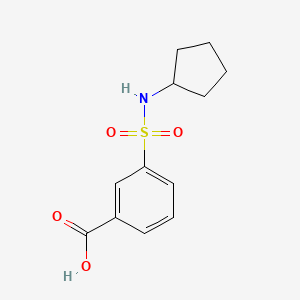
methanone](/img/structure/B2707644.png)
![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)
![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)


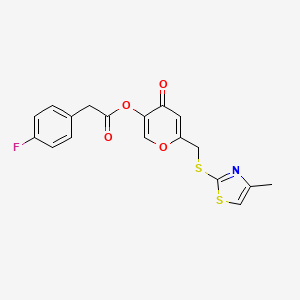
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

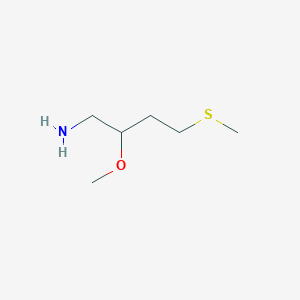
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)